4-Chloro-10-(3-chloropropyl)-10H-phenothiazine
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Overview
Description
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This compound is characterized by the presence of a phenothiazine core structure with chloro substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine typically involves the chlorination of phenothiazine derivatives. A common synthetic route includes:
Starting Material: Phenothiazine
Chlorination: Introduction of chlorine atoms at the 4 and 10 positions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The 10-position is further alkylated with 3-chloropropyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the chloro groups to hydrogen using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro groups are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide
Major Products
Oxidation: Phenothiazine sulfoxides or sulfones
Reduction: Dechlorinated phenothiazine derivatives
Substitution: Phenothiazine derivatives with new substituents at the 4 and 10 positions
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as an antipsychotic or antiemetic agent, similar to other phenothiazines.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is likely similar to other phenothiazines, which typically act by:
Molecular Targets: Binding to dopamine receptors in the brain, particularly D2 receptors.
Pathways Involved: Inhibition of dopamine-mediated neurotransmission, leading to antipsychotic effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Thioridazine: Known for its use in treating schizophrenia.
Fluphenazine: A potent antipsychotic agent.
Uniqueness
4-Chloro-10-(3-chloropropyl)-10H-phenothiazine is unique due to its specific chloro and propyl substituents, which may confer distinct pharmacological properties compared to other phenothiazines.
Properties
IUPAC Name |
4-chloro-10-(3-chloropropyl)phenothiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NS/c16-9-4-10-18-12-6-1-2-8-14(12)19-15-11(17)5-3-7-13(15)18/h1-3,5-8H,4,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOJFATLGJYMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C(=CC=C3)Cl)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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